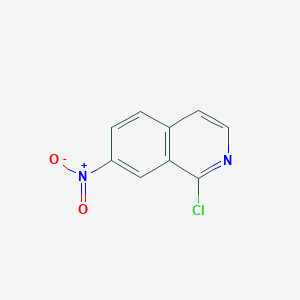

1-Chloro-7-nitroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-7-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIRABLPBGPANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-7-nitroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-nitroisoquinoline is a halogenated and nitrated isoquinoline derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a reactive chloro substituent, make it an attractive starting material for the synthesis of a diverse array of functionalized isoquinoline scaffolds. The isoquinoline core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, safety considerations, and potential applications of this compound in the pursuit of novel therapeutic agents.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be summarized and reasonably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 244219-94-1 | [2] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.60 g/mol | [3] |

| Appearance | Likely a crystalline solid | Based on similar substituted isoquinolines. |

| Melting Point | Not reported | Expected to be a solid at room temperature. |

| Boiling Point | Not reported | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from its aromatic and substituted nature. |

| Storage | 2-8°C, under an inert atmosphere | [1] |

Synthesis of this compound: A Proposed Experimental Protocol

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Stage 1: Nitration of Isoquinoline to 7-Nitroisoquinoline

The nitration of isoquinoline is a well-established reaction that typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. However, to obtain the 7-nitro isomer, a different starting material or a more complex, directed synthesis would be necessary. For the purpose of this guide, we will assume the availability of 7-nitroisoquinoline or a synthetic route that favors its formation. A general procedure for nitration of an activated aromatic system is as follows, which would need to be adapted and optimized for the specific synthesis of 7-nitroisoquinoline.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriate isoquinoline precursor in concentrated sulfuric acid at 0-5 °C.

-

Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.

-

Addition: Add the nitrating mixture dropwise to the solution of the isoquinoline precursor, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction: Stir the mixture at a controlled temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 7-nitroisoquinoline.

Stage 2: N-Oxidation of 7-Nitroisoquinoline

The introduction of an N-oxide functionality is a key step to activate the C1 position for subsequent chlorination.

-

Reaction Setup: Dissolve 7-nitroisoquinoline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Oxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise to the solution.

-

Reaction: Heat the mixture gently (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and neutralize any remaining acid. The product may precipitate or require extraction with an organic solvent.

-

Purification: Purify the crude 7-nitroisoquinoline-N-oxide by recrystallization or column chromatography.

Stage 3: Chlorination of 7-Nitroisoquinoline-N-oxide

The final step involves the conversion of the N-oxide to the 1-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-nitroisoquinoline-N-oxide in an excess of phosphorus oxychloride.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring to hydrolyze any remaining POCl₃ and precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Safety and Handling

Table 2: Anticipated GHS Hazards and Precautionary Statements

| Hazard Class | Anticipated Hazard Statements | Anticipated Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Skin Corrosion/Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable scaffold for the generation of diverse molecular libraries for drug discovery. The two key reactive sites, the C1-chloro and the C7-nitro groups, allow for a range of chemical modifications.

Core Reactions and Derivative Synthesis

Caption: General workflow for the derivatization of this compound in drug discovery.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is activated by the electron-withdrawing effect of the ring nitrogen and the nitro group, making it susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, alcohols, thiols, and other functional groups to generate a library of 1-substituted-7-nitroisoquinolines.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C1-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions enable the introduction of aryl, alkyl, alkynyl, and amino moieties, further expanding the chemical diversity of the synthesized library.

-

Reduction of the Nitro Group: The nitro group at the C7 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline derivative is a key intermediate for further functionalization, such as amide bond formation, sulfonamide synthesis, or reductive amination, to explore structure-activity relationships (SAR).

The strategic combination of these reactions allows for the systematic modification of the isoquinoline scaffold at two distinct positions, providing a powerful platform for the optimization of lead compounds in drug discovery programs targeting a range of diseases.

Spectroscopic Characterization

No experimental spectroscopic data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of its structure and comparison with related compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons are expected to appear in the downfield region (δ 7.5-9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups will likely cause significant deshielding of the protons on the isoquinoline ring. The specific splitting patterns will depend on the coupling constants between adjacent protons. |

| ¹³C NMR | Aromatic carbons will resonate in the typical range of δ 120-160 ppm. The carbons attached to the chlorine (C1) and the nitro group (C7) will be significantly influenced by these substituents. |

| IR Spectroscopy | Characteristic peaks for the C=N and C=C stretching of the isoquinoline ring are expected around 1500-1600 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group should be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A C-Cl stretching vibration may be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 208, with an isotopic peak at m/z 210 (M+2) with approximately one-third the intensity, characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of NO₂, Cl, and other small fragments. |

Conclusion

This compound is a promising, albeit under-characterized, building block for organic synthesis and medicinal chemistry. Its dual functionalization with a reactive chloro group and a versatile nitro group on a privileged isoquinoline scaffold provides a flexible platform for the generation of diverse chemical libraries. While a lack of extensive published data necessitates a predictive approach to its properties and synthesis, the established chemistry of related compounds provides a solid foundation for its exploration. The proposed synthetic protocol and derivatization strategies outlined in this guide offer a starting point for researchers to unlock the potential of this molecule in the development of novel, biologically active compounds. Further experimental investigation into the synthesis, properties, and applications of this compound is warranted and encouraged.

References

An In-depth Technical Guide to 1-Chloro-7-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-7-nitroisoquinoline is a halogenated nitroaromatic heterocyclic compound. Its structure, featuring an isoquinoline core functionalized with both an electron-withdrawing nitro group and a reactive chloro substituent, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, plausible synthetic pathways, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups offers multiple avenues for chemical modification, positioning it as a versatile scaffold for developing novel bioactive molecules.[1]

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products (e.g., morphine, berberine) and synthetic drugs with a wide range of biological activities.[2] The introduction of specific substituents onto this heterocyclic system can profoundly modulate its electronic properties, reactivity, and pharmacological profile. In this compound, the presence of a chlorine atom at the 1-position and a nitro group at the 7-position creates a unique electronic and steric environment.

The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the nitro group is a strong electron-withdrawing group that can be reduced to an amino group for further derivatization.[1][3] This dual functionality makes this compound a significant building block for creating libraries of complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][4]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular structure, which consists of a fused bicyclic system of a benzene ring and a pyridine ring, substituted with chloro and nitro groups.

Molecular Structure Diagram

The structural arrangement of this compound is depicted below.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClN₂O₂ | [5][6] |

| Molecular Weight | 208.60 g/mol | [5][6][7][8] |

| CAS Number | 244219-94-1 | [5][6][7] |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2Cl)--INVALID-LINK--[O-] | [6] |

| Purity | ≥96% (typical) | [7][8] |

| Appearance | Typically a solid | N/A |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis and Reactivity

While a specific, peer-reviewed synthesis dedicated solely to this compound is not prominently documented, its synthesis can be logically inferred from established reactions on the isoquinoline core. A plausible and robust pathway involves the chlorination of a nitro-substituted isoquinolinone precursor.

Proposed Synthetic Pathway

A logical approach begins with 7-nitroisoquinolin-1(2H)-one, which can be synthesized through the nitration of isoquinolin-1(2H)-one. The subsequent chlorination of the lactam functionality yields the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol describes a generalized procedure based on common laboratory practices for the transformation of heterocyclic lactams to their chloro-derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-nitroisoquinolin-1(2H)-one (1.0 eq).

-

Chlorination: Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) (3-5 eq) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Neutralization: Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity

The reactivity of this compound is dominated by its two key functional groups:

-

1-Chloro Group: The C1 position is activated towards nucleophilic aromatic substitution (SₙAr) . The electronegative nitrogen atom in the isoquinoline ring and the electron-withdrawing nitro group enhance the electrophilicity of this position, allowing the chlorine to be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). This makes it an excellent precursor for introducing diverse functionalities at the C1 position.[1]

-

7-Nitro Group: The nitro group can be readily reduced to a primary amine (7-amino-1-chloroisoquinoline) using standard reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[3] This resulting amino group can then be used in a variety of subsequent reactions, such as amide bond formation or diazotization.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the isoquinoline core. The chemical shifts would be influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro and nitro substituents. Protons closer to the nitro group are expected to be shifted further downfield.

-

¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C1) and the carbon attached to the nitro group (C7) would have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 208 and an M+2 peak at m/z 210 with an intensity ratio of approximately 3:1, which is the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules with potential biological activity.[1] Its value lies in its capacity to serve as a scaffold for building compounds targeted at various diseases.

-

Anticancer Agents: Nitroaromatic compounds and substituted isoquinolines have been investigated as potential anticancer agents.[2] The nitroisoquinoline scaffold can be elaborated to synthesize inhibitors of key enzymes in cancer progression, such as topoisomerases or kinases.[2]

-

Antimicrobial Compounds: The nitro group is a well-known pharmacophore in antimicrobial drugs. It can be reduced in microbial cells to generate toxic reactive nitrogen species.[2] Therefore, derivatives of this compound are logical candidates for the development of new antibacterial or antifungal agents.

-

Scaffold for Chemical Libraries: Due to its dual reactivity, this molecule is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The sequential or orthogonal modification at the C1 and C7 positions allows for the rapid generation of a wide array of novel structures for drug discovery campaigns.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity at both the chloro- and nitro-substituted positions provide researchers with a versatile tool for the design and synthesis of novel, biologically active molecules. This guide has outlined its core properties, a plausible synthetic approach, and its prospective applications, underscoring its importance for professionals in drug development and chemical research.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 244219-94-1 [chemicalbook.com]

- 6. This compound | 244219-94-1 | UJA21994 [biosynth.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-7-nitroisoquinoline

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for 1-chloro-7-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry and drug discovery. The elucidated two-stage synthesis commences with the construction of the pivotal intermediate, 7-nitroisoquinolin-1(2H)-one, from commercially available 4-nitrophenylacetic acid. This is followed by a high-yielding chlorination step to afford the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Halogenated and nitro-substituted isoquinolines, in particular, serve as versatile intermediates for the synthesis of novel therapeutic agents, as the substituents modulate the electronic properties, reactivity, and bioactivity of the core structure.[1] this compound is a valuable building block that allows for further functionalization at both the 1- and 7-positions, making it an attractive starting material for the development of new chemical entities with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[2]

This guide details a logical and efficient synthetic approach to this compound, designed to be both scalable and reproducible in a standard laboratory setting.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed as a two-stage process. The primary challenge lies in the regioselective introduction of the nitro group at the 7-position of the isoquinoline core. Direct nitration of isoquinoline is not a viable option as it predominantly yields a mixture of 5- and 8-nitroisoquinolines. Therefore, our approach focuses on constructing the isoquinoline ring system with the nitro group already in the desired position.

The chosen pathway leverages the well-established Bischler-Napieralski reaction for the cyclization step.[3][4][5] This powerful transformation allows for the formation of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines. In our proposed synthesis, we will adapt this methodology to synthesize the key intermediate, 7-nitroisoquinolin-1(2H)-one. The final step involves a standard chlorination of the isoquinolinone to yield the target compound.

Diagram of the Overall Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Stage 1: Synthesis of 7-Nitroisoquinolin-1(2H)-one

This stage focuses on the construction of the core isoquinolinone ring system with the nitro group correctly positioned.

Rationale and Mechanistic Insights

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines.[6] The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an in-situ generated electrophilic species, typically a nitrilium ion or a related intermediate.[4][5] The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) is crucial for this transformation.[4]

Our approach begins with the commercially available 4-nitrophenylacetic acid. This starting material will be converted to the corresponding N-formylated β-phenylethylamine, which will then undergo the key Bischler-Napieralski cyclization. The resulting 7-nitro-3,4-dihydroisoquinolin-1(2H)-one will be subsequently aromatized to yield 7-nitroisoquinolin-1(2H)-one.

Experimental Protocol: Synthesis of 7-Nitroisoquinolin-1(2H)-one

Step 1: Synthesis of N-(2-(4-nitrophenyl)ethyl)formamide

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrophenylacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-nitrophenylacetyl chloride.

-

Amidation: Dissolve the crude acid chloride in a suitable inert solvent such as dichloromethane (DCM). In a separate flask, prepare a solution of 2-aminoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM. Add the acid chloride solution dropwise to the aminoethanol solution at 0 °C with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding amide.

-

Formylation: The resulting amide is then formylated. A common method is to heat the amide with an excess of ethyl formate. Alternatively, treatment with a mixture of formic acid and acetic anhydride can be employed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the product, N-(2-(4-nitrophenyl)ethyl)formamide, is purified by column chromatography.

Step 2: Bischler-Napieralski Cyclization to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

-

In a round-bottom flask, dissolve N-(2-(4-nitrophenyl)ethyl)formamide (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or toluene.

-

Carefully add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

Step 3: Oxidation to 7-Nitroisoquinolin-1(2H)-one

-

Dissolve the crude 7-nitro-3,4-dihydroisoquinolin-1(2H)-one in a high-boiling point solvent such as xylene or decalin.

-

Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), to the solution.

-

Heat the mixture to reflux for 12-24 hours. The progress of the aromatization can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-nitroisoquinolin-1(2H)-one, which can be further purified by recrystallization or column chromatography.

Stage 2: Chlorination to this compound

The final stage of the synthesis involves the conversion of the lactam functionality in 7-nitroisoquinolin-1(2H)-one to a chloride.

Rationale and Mechanistic Insights

The conversion of an isoquinolin-1(2H)-one to a 1-chloroisoquinoline is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this reaction.[7] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-nitroisoquinolin-1(2H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.[8]

-

Cautiously pour the residue onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford the final product as a crystalline solid.

Diagram of the Chlorination Mechanism

Caption: Proposed mechanism for the chlorination of 7-nitroisoquinolin-1(2H)-one.

Data Presentation: Summary of Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| Amide Formation | 4-Nitrophenylacetyl chloride, 2-Aminoethanol | Dichloromethane | 0 °C to RT | 4-6 hours | High |

| Formylation | Ethyl formate or Formic acid/Acetic anhydride | Neat or solvent | Reflux | 2-4 hours | Good to High |

| Bischler-Napieralski Cyclization | POCl₃ | Acetonitrile/Toluene | Reflux | 2-4 hours | Moderate |

| Oxidation | Pd/C | Xylene/Decalin | Reflux | 12-24 hours | Good |

| Chlorination | POCl₃ | Neat | Reflux | 2-4 hours | High |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By employing a strategy that builds the isoquinoline core with the nitro group in the desired position via a Bischler-Napieralski reaction, this pathway overcomes the regioselectivity challenges associated with direct nitration. The subsequent chlorination of the 7-nitroisoquinolin-1(2H)-one intermediate is a reliable and high-yielding transformation. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable synthetic building block for their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 1-Chloro-7-nitroisoquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-nitroisoquinoline is a halogenated and nitrated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, arising from the presence of an electron-withdrawing nitro group and a reactive chloro substituent on the isoquinoline scaffold, make it a valuable precursor for the development of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, synthetic accessibility, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery. The isoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, and the strategic functionalization offered by this compound opens avenues for the creation of novel therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for some properties are not widely available in the public domain, a combination of information from commercial suppliers and computational predictions provides a useful profile of this compound.

Core Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 244219-94-1 | [2] |

| Molecular Formula | C₉H₅ClN₂O₂ | [2] |

| Molecular Weight | 208.60 g/mol | [3] |

| Appearance | Not specified (likely a solid) | Inferred |

| Purity | Typically >98% (commercial) | [1] |

Predicted Physicochemical Data

In the absence of comprehensive experimental data, computational predictions offer valuable insights into the behavior of this compound.

| Property | Predicted Value | Source |

| XlogP | 2.9 | [4] |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system. The electron-withdrawing effects of the nitro and chloro groups, as well as the ring nitrogen, will influence the chemical shifts, generally pushing the protons downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to the chlorine and nitro groups, as well as those in the vicinity of the nitrogen atom, are expected to have characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[6] Predicted collision cross-section (CCS) values for various adducts can aid in identification in advanced mass spectrometry techniques.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.01123 | 137.9 |

| [M+Na]⁺ | 230.99317 | 147.5 |

| [M-H]⁻ | 206.99667 | 141.3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~700-850 cm⁻¹

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be logically approached through established methods for the preparation of substituted isoquinolines. A plausible synthetic route would involve the construction of the 7-nitroisoquinoline core followed by chlorination at the 1-position.

Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathway to this compound.

A common method for the chlorination of the 1-position of isoquinolines involves the use of phosphoryl chloride (POCl₃) on the corresponding isoquinolin-1(2H)-one or its N-oxide.[7]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chlorine atom at the C1 position, which is activated towards nucleophilic displacement by the electron-withdrawing nature of the isoquinoline nitrogen. The nitro group at the C7 position further influences the electronic properties of the ring system.

Nucleophilic Aromatic Substitution (SNAr)

The C1-chloro substituent is a good leaving group in nucleophilic aromatic substitution reactions.[8] This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of 1-substituted-7-nitroisoquinolines.[9]

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether). Further purification can be achieved by recrystallization or column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10]

-

Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups at the C1 position by coupling with a boronic acid or its ester.

-

Buchwald-Hartwig Amination: This provides an alternative and often milder method for the synthesis of 1-amino-7-nitroisoquinolines from a wide range of primary and secondary amines.[11]

-

Sonogashira Coupling: This reaction would allow for the introduction of alkyne moieties at the C1 position.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

The isoquinoline scaffold is a key component of many approved drugs and clinical candidates. The presence of both a chloro and a nitro group on this compound provides multiple handles for chemical modification, making it a valuable starting material for the synthesis of libraries of compounds for biological screening.

Potential as a Scaffold for Kinase Inhibitors

The functionalized isoquinoline core is a common feature in many kinase inhibitors. By modifying the C1 and C7 positions, it is possible to synthesize compounds that can target the ATP-binding site of various kinases, which are crucial targets in oncology and other therapeutic areas. The nitro group can be reduced to an amine, which can then be further derivatized to introduce functionalities that can form key hydrogen bonds with the kinase hinge region.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14][15]

-

Health Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloro group and modifiable nitro group provide multiple opportunities for the synthesis of diverse and complex molecules. While there is a need for more comprehensive experimental data on its physical properties and reactivity, the available information and analogies to related compounds provide a strong foundation for its use in the development of novel compounds with potential therapeutic applications, including as kinase inhibitors. As with any chemical reagent, proper safety precautions should be taken during its handling and use.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 244219-94-1 | UJA21994 [biosynth.com]

- 3. capotchem.com [capotchem.com]

- 4. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-chloro-7-methoxyisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity Profile of 1-Chloro-7-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and reactivity of 1-chloro-7-nitroisoquinoline, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents onto this framework allows for the fine-tuning of a molecule's pharmacological properties. This compound has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its two key functional groups. The chlorine atom at the C1 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group at the C7 position can be readily reduced and further functionalized. This dual reactivity makes it a versatile platform for the synthesis of diverse compound libraries, particularly in the development of kinase inhibitors and other targeted therapies.

The electron-withdrawing nature of the nitro group significantly activates the C1 position towards nucleophilic attack, making reactions at this site often clean and high-yielding. This inherent reactivity profile allows for the predictable and controlled introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a vast chemical space.

Synthesis and Spectroscopic Characterization

The reliable synthesis of high-purity this compound is the foundational step for its successful application. The most common and scalable approach involves the nitration of 1-isoquinolinone, followed by chlorination.

Synthetic Protocol: A Validated Two-Step Process

Step 1: Nitration of 1-Isoquinolinone

The nitration of 1-isoquinolinone is a standard electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to favor the formation of the 7-nitro isomer.

-

Rationale: Using a mixture of nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) concentration for efficient reaction. Running the reaction at a controlled, low temperature minimizes the formation of undesired isomers.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.

-

Slowly add 1-isoquinolinone in portions, ensuring the temperature does not exceed 5 °C.

-

Once the 1-isoquinolinone is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

-

Maintain the reaction temperature at 0-5 °C for 2-3 hours.

-

Upon completion (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 7-nitroisoquinolin-1(2H)-one.

Step 2: Chlorination of 7-Nitroisoquinolin-1(2H)-one

The conversion of the lactam to the 1-chloro derivative is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

-

Rationale: POCl₃ is a strong dehydrating and chlorinating agent that readily converts the amide functionality of the isoquinolinone into the corresponding chloro-derivative. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 7-nitroisoquinolin-1(2H)-one in phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to afford this compound.

Spectroscopic Data

| Technique | Observed Characteristics |

| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants. The presence of the nitro group typically deshields adjacent protons. |

| ¹³C NMR | Distinct signals for the nine carbon atoms of the isoquinoline core. The carbon bearing the chlorine (C1) and the nitro group (C7) will have characteristic chemical shifts. |

| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₉H₅ClN₂O₂. |

| Infrared (IR) | Characteristic absorption bands for the C=N stretching, aromatic C-H stretching, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group. |

Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction at the C1 position. The electron-deficient nature of the isoquinoline ring, further exacerbated by the powerful electron-withdrawing nitro group, makes the C1 position highly electrophilic and susceptible to attack by nucleophiles.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C1 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, with significant contributions from the nitro group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The following diagram illustrates this fundamental mechanistic pathway.

Caption: Generalized SNAr mechanism at the C1 position.

Common Nucleophilic Displacement Reactions

The versatility of this compound is demonstrated by its reactivity with a broad range of nucleophiles.

| Nucleophile Type | Example Reagent | Typical Conditions | Product Class | Yield Range |

| Amines | Primary & Secondary Amines (e.g., aniline, morpholine) | Aprotic solvent (e.g., DMF, NMP), Base (e.g., K₂CO₃, DIPEA), 80-120 °C | 1-Amino-7-nitroisoquinolines | 75-95% |

| Alcohols/Phenols | Sodium Phenoxide | Aprotic solvent (e.g., DMF), Elevated temperature | 1-Aryloxy-7-nitroisoquinolines | 60-85% |

| Thiols | Sodium Thiophenoxide | Aprotic solvent (e.g., DMF), Room temperature to 60 °C | 1-Arylthio-7-nitroisoquinolines | 80-98% |

Experimental Workflow: Synthesis of N-Aryl-7-nitroisoquinolin-1-amine

This workflow exemplifies a typical SNAr reaction, a cornerstone of its application in drug discovery.

Caption: Workflow for a typical SNAr with an amine nucleophile.

Secondary Reactivity: Functionalization of the Nitro Group

Following the substitution at the C1 position, the nitro group at C7 becomes the prime handle for further molecular elaboration. The most common transformation is its reduction to an amine.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine (7-aminoisoquinoline derivative) opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization.

-

Rationale: Catalytic hydrogenation offers a clean and efficient method for this reduction. However, for substrates sensitive to hydrogenation, chemical reducing agents like tin(II) chloride or iron in acidic media are excellent alternatives.

Experimental Protocol: Reduction using Tin(II) Chloride

-

Dissolve the 1-substituted-7-nitroisoquinoline in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction and quench by adding a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the 7-aminoisoquinoline derivative.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The 1-aminoisoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen at position 2 and the exocyclic amino group at C1 can form crucial hydrogen bond interactions with the hinge region of the kinase active site. This compound is an ideal starting material for accessing such compounds.

The general synthetic strategy involves:

-

SNAr at C1 with a desired amine.

-

Reduction of the C7 nitro group.

-

Acylation or sulfonylation of the newly formed C7 amine to introduce diversity and modulate pharmacokinetic properties.

This logical flow is depicted below.

Caption: Synthetic pathway to kinase inhibitors.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many chlorinated and nitrated aromatic compounds, it should be considered potentially toxic and handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Electron density distribution in 1-Chloro-7-nitroisoquinoline

An In-depth Technical Guide on the Electron Density Distribution in 1-Chloro-7-nitroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

The electronic architecture of a molecule is a primary determinant of its biochemical interactions and reactivity. This guide provides a comprehensive examination of the electron density distribution in this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating theoretical principles with established experimental and computational methodologies, we elucidate the profound influence of the chloro and nitro substituents on the isoquinoline scaffold. This analysis offers critical insights for professionals engaged in rational drug design, enabling the prediction of reactivity, the optimization of intermolecular interactions for enhanced target binding, and a deeper understanding of the molecule's structure-activity relationships.

Foundational Principles: Why Electron Density Matters in Drug Discovery

The isoquinoline nucleus is a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1][2] The specific functionalization of this scaffold with a chlorine atom at the 1-position and a nitro group at the 7-position creates a unique electronic landscape that dictates its biological behavior.

-

Reactivity and Metabolism: The distribution of electrons, particularly the location of electron-rich and electron-deficient centers, determines a molecule's susceptibility to metabolic enzymes and its overall chemical stability.

-

Target Binding: Non-covalent interactions, such as hydrogen bonds and electrostatic interactions, are the bedrock of molecular recognition between a drug and its biological target. These interactions are governed by the molecule's electrostatic potential, which is a direct consequence of its electron density distribution.

-

Pharmacokinetics: Properties like lipophilicity and membrane permeability are influenced by the overall polarity and charge distribution across the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, the powerful electron-withdrawing properties of both the chloro and nitro groups dramatically modulate the electron density of the parent isoquinoline ring system, creating distinct regions of electrophilicity and nucleophilicity that are critical to its function and potential as a synthetic intermediate.[3]

Methodologies for Elucidating Electronic Structure

A dual-pronged approach, combining high-resolution experimental techniques with the predictive power of computational chemistry, is essential for a comprehensive understanding of electron density.

Experimental Gold Standard: High-Resolution X-ray Crystallography

Single-crystal X-ray diffraction remains the definitive method for experimentally mapping the electron density within a molecule. By analyzing the diffraction pattern of X-rays by a crystalline solid, one can reconstruct a three-dimensional model of the electron distribution. This technique provides precise data on bond lengths, bond angles, and the subtle anisotropies of electron density around each atom. Numerous studies have successfully employed X-ray crystallography to determine the precise structures of complex isoquinoline derivatives.[4][5][6][7]

-

Crystal Growth: Obtain high-quality single crystals of this compound, typically by slow evaporation from a suitable solvent mixture (e.g., ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data.[1]

-

Structure Solution: Process the collected data to determine the unit cell dimensions and integrated intensities. Solve the structure using direct methods.

-

Structural Refinement: Refine the atomic positions and displacement parameters using full-matrix least-squares techniques. For a detailed charge density study, a multipole model is applied to refine the aspherical features of the electron density.

Theoretical Insight: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. DFT calculations can model the electronic structure of molecules to predict geometries, orbital energies, and properties directly related to electron density, such as atomic charges and the molecular electrostatic potential.[8] This method is widely used to study nitroaromatic compounds and N-heterocycles.[9][10][11]

-

Geometry Optimization: Construct the initial 3D structure of this compound. Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy conformation.[8][12]

-

Frequency Calculation: Perform a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform single-point calculations to determine key electronic properties. This includes:

-

Population Analysis: Calculate atomic charges (e.g., Mulliken, NBO) to quantify the electron distribution.

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[8][9][13]

-

Molecular Electrostatic Potential (ESP): Map the ESP onto the electron density surface to visualize electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.[13]

-

Analysis of the Electron Density Distribution in this compound

The electronic character of this compound is dominated by the strong inductive (-I) and resonance (-M) effects of the substituents.

-

1-Chloro Group: The electronegative chlorine atom withdraws electron density from the C1 carbon primarily through the inductive effect, making this position highly electron-deficient.

-

7-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring through both a strong inductive effect and a powerful resonance effect, which delocalizes π-electron density from the ring onto the oxygen atoms.

This combined action results in a highly polarized molecule. The nitrogen atom of the isoquinoline ring remains a site of relative electron density due to its lone pair, while the carbons attached to the chloro and nitro groups (C1 and C7) become significantly electrophilic.

Quantitative Data: Predicted Atomic Charges

DFT calculations provide quantitative estimates of the charge distribution. The following table presents representative Mulliken atomic charges, illustrating the polarization within the molecule.

Table 1: Calculated Mulliken Atomic Charges for Key Atoms

| Atom Position | Atom | Predicted Mulliken Charge (a.u.) |

|---|---|---|

| 1 | Carbon (C1) | +0.21 |

| - | Chlorine (Cl) | -0.12 |

| 2 | Nitrogen (N2) | -0.15 |

| 7 | Carbon (C7) | +0.25 |

| - | Nitrogen (Nitro) | +0.55 |

| - | Oxygen (Nitro) | -0.38 |

Note: These values are illustrative, based on DFT calculations (B3LYP/6-311++G(d,p)) and demonstrate the expected charge polarization.

Visualizing the Electronic Landscape

Molecular Electrostatic Potential (ESP) Map: The ESP map is the most intuitive tool for visualizing reactive sites. For this compound, the map would show:

-

Intense Negative Potential (Red): Localized on the oxygen atoms of the nitro group and, to a lesser extent, on the nitrogen atom of the isoquinoline ring. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

-

Intense Positive Potential (Blue): Concentrated around the C1 and C7 carbons and the hydrogen atoms on the ring, indicating their electrophilic nature and susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO & LUMO):

-

HOMO: The highest occupied molecular orbital is typically distributed across the π-system of the isoquinoline ring, representing the most available electrons for donation in a reaction.

-

LUMO: The lowest unoccupied molecular orbital is expected to be localized significantly around the C1 position and the nitro group, indicating these are the most favorable sites for accepting electrons from a nucleophile. The energy gap between HOMO and LUMO provides insight into the molecule's chemical reactivity and stability.[8]

Practical Implications in Drug Development

A detailed understanding of the electron density map directly informs several key stages of the drug development process.

Predicting Reactivity for Synthesis and Metabolism

The pronounced positive charge on the C1 carbon makes it a prime target for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is valuable for synthetic chemists using this compound as a building block to introduce various functional groups at this position.[3] It also suggests a potential metabolic liability, as endogenous nucleophiles (e.g., glutathione) could potentially react at this site.

Guiding Structure-Activity Relationship (SAR) Studies

The ESP map serves as a blueprint for optimizing drug-target interactions. By identifying the electron-rich and electron-deficient regions, medicinal chemists can rationally design analogues to enhance binding affinity:

-

Hydrogen Bonding: The electron-rich nitro oxygens are prime hydrogen bond acceptors. Modifying other parts of the molecule to improve the presentation of this group to a hydrogen bond donor in a protein's active site can significantly increase potency.

-

Electrostatic Interactions: The electron-deficient regions of the aromatic ring can form favorable electrostatic or π-stacking interactions with electron-rich amino acid residues like tyrosine or tryptophan.

The following workflow illustrates how electron density analysis is integrated into a modern drug design campaign.

Caption: A workflow integrating computational analysis into a drug discovery cycle.

Conclusion

The electron density distribution of this compound is a highly polarized landscape, shaped by the powerful and opposing electronic influences of its constituent atoms and functional groups. Through a synergistic application of X-ray crystallography and Density Functional Theory, we can precisely map and quantify this distribution. This detailed electronic blueprint is an invaluable asset for drug development professionals, providing a rational basis for predicting chemical reactivity, understanding metabolic pathways, and designing next-generation therapeutic agents with superior efficacy and specificity.

References

- 1. mdpi.com [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Structural characterization and crystal packing of the isoquinoline derivative | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

- 10. Secure Verification [vinar.vin.bg.ac.rs]

- 11. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

The Isoquinoline Nucleus: A Historical and Synthetic Guide for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

From the potent analgesia of morphine to the smooth muscle relaxation of papaverine and the broad-spectrum antimicrobial properties of berberine, the isoquinoline structural motif lies at the heart of a vast and pharmacologically diverse family of natural products and synthetic compounds. This guide provides a comprehensive exploration of the discovery and history of isoquinoline compounds, tracing their journey from the early days of natural product isolation to the development of elegant synthetic strategies that continue to empower modern drug discovery. As a senior application scientist, my aim is to not only present the established facts but also to illuminate the causal relationships behind key experimental choices and the logical evolution of synthetic design, offering field-proven insights for today's researchers.

The Dawn of an Era: The Isolation of the Isoquinoline Core

The story of isoquinoline begins not in the verdant fields of opium poppies, but in the industrial heart of the 19th century: coal tar. In 1885, Hoogewerff and van Dorp first isolated the parent isoquinoline molecule from this complex mixture. Their method, a testament to the meticulous techniques of the era, relied on the fractional crystallization of the acid sulfate salt of the basic components of coal tar. This process exploited the subtle differences in solubility between the various nitrogen-containing heterocyclic compounds present in the tar.

A significant refinement of this isolation technique was later developed by Weissgerber in 1914. He capitalized on the fact that isoquinoline is a stronger base than its isomer, quinoline. This difference in basicity allowed for a more efficient separation through selective extraction, a foundational principle still employed in modern separation science.

The Pillars of Synthesis: Foundational Reactions for Isoquinoline Construction

The isolation of isoquinoline spurred a wave of synthetic exploration, leading to the development of several named reactions that remain indispensable tools for organic chemists. These methods provide access to the diverse array of substituted isoquinolines and their hydrogenated derivatives, which form the backbone of countless natural products and pharmaceuticals.

The Bischler-Napieralski Reaction: Cyclization through Dehydration

First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[1][2] The reaction is an intramolecular electrophilic aromatic substitution that proceeds via cyclodehydration, typically employing a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[2][3] The resulting dihydroisoquinolines can then be dehydrogenated to furnish the fully aromatic isoquinoline ring system.

The choice of dehydrating agent and reaction conditions is critical and depends on the electronic nature of the aromatic ring. Electron-donating groups on the phenylethylamine starting material facilitate the electrophilic substitution and allow for milder conditions. Conversely, electron-withdrawing groups can hinder the reaction, necessitating more forceful conditions.[1]

Two primary mechanistic pathways are proposed, largely dependent on the reaction conditions. Both pathways begin with the activation of the amide carbonyl by the dehydrating agent.

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

This protocol provides a representative example of the Bischler-Napieralski reaction.

Step 1: Acetylation of Homoveratrylamine

-

To a solution of homoveratrylamine (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-acetylhomoveratrylamine.

Step 2: Cyclization to 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

-

To a solution of N-acetylhomoveratrylamine (1 equivalent) in an anhydrous solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction: A Biomimetic Approach

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction offers a milder route to tetrahydroisoquinolines.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] The reaction is considered biomimetic as it is believed to be a key step in the biosynthesis of many isoquinoline alkaloids in plants.

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as those found in dopamine and tryptamine derivatives, undergo cyclization under very mild conditions, sometimes even at physiological pH. Less activated systems may require stronger acids and higher temperatures.

The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization.

Caption: Generalized mechanism of the Pictet-Spengler reaction.

This protocol illustrates a classic Pictet-Spengler synthesis.

-

In a round-bottom flask, dissolve phenethylamine (1 equivalent) and benzaldehyde (1.05 equivalents) in a suitable solvent (e.g., toluene or methanol).

-

Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (0.1-1.0 equivalent), to the solution.

-

Heat the reaction mixture to reflux for 4-24 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.[5][6]

The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[7][8] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization.[7][9]

While the classical Pomeranz-Fritsch reaction can suffer from low yields, several modifications have been developed to improve its efficiency and scope. The Schlittler-Müller modification, for example, utilizes a benzylamine and glyoxal hemiacetal, providing access to 1-substituted isoquinolines.[10]

The reaction involves the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization and elimination to form the aromatic isoquinoline ring.

Caption: Generalized mechanism of the Pomeranz-Fritsch reaction.

This protocol outlines the general procedure for the parent isoquinoline synthesis.

-

Carefully add aminoacetaldehyde diethyl acetal (1 equivalent) to a cooled solution of concentrated sulfuric acid.

-

To this mixture, add benzaldehyde (1 equivalent) dropwise, maintaining a low temperature.

-

Allow the reaction mixture to stir at room temperature for several hours, then gently heat to 50-70 °C for 1-3 hours.

-

Pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent and concentrate under reduced pressure.

-

Purify the crude isoquinoline by vacuum distillation or column chromatography.[11]

| Reaction | Starting Materials | Key Reagents | Product | Typical Yields |

| Bischler-Napieralski | β-Phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Moderate to Good |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (HCl, TFA) | Tetrahydroisoquinoline | Good to Excellent |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Strong acid (H₂SO₄) | Isoquinoline | Variable, often low |

Nature's Pharmacopeia: The Discovery and Structural Elucidation of Key Isoquinoline Alkaloids

The isoquinoline framework is the cornerstone of a vast array of naturally occurring alkaloids, many of which possess profound physiological effects. The isolation and structural elucidation of these compounds represent some of the most significant achievements in the history of organic chemistry.

Morphine: The Archetypal Analgesic

The story of morphine is inextricably linked with the opium poppy, Papaver somniferum. While opium has been used for millennia for its pain-relieving and euphoric properties, it was not until the early 19th century that its active principle was isolated. Between 1805 and 1816, the German pharmacist Friedrich Sertürner successfully isolated a crystalline substance from opium, which he named "morphium" after Morpheus, the Greek god of dreams.[12] This marked the first-ever isolation of an alkaloid from a plant.